Methyl 2,3-dichlorotrifluoropropionate
Overview
Description
“Methyl 2,3-dichlorotrifluoropropionate” is a chemical substance with the CAS number 16329-89-8 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H3Cl2F3O2 . For a detailed molecular structure analysis, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical and Chemical Properties Analysis
“this compound” is a mono-constituent substance . Its physical and chemical properties can be analyzed using various techniques. For instance, High-Performance Liquid Chromatography (HPLC) combined with spectrophotometry can be used for the analysis .Scientific Research Applications
Applications in Pesticide Synthesis
Methyl 2,3-dichlorotrifluoropropionate, a derivative of 2,3-Dichloro-5-trifluoromethyl pyridine, is instrumental in the synthesis of pesticides. Its significance in the agrochemical industry is highlighted by its frequent use in creating effective pesticides. This application is underscored by its synthesis processes and its value in the agricultural sector (Lu Xin-xin, 2006).
Role in Atmospheric Chemistry and Environmental Impact
In the realm of atmospheric science, perfluoroketones, to which this compound is related, are studied for their potential as greenhouse gases. The analysis of their atmospheric lifetimes, photolysis, and impact on global warming is crucial. These compounds, used as alternatives to ozone-depleting substances, are scrutinized for their environmental implications, particularly concerning fluorinated acids and their negligible impact on global warming (Yangang Ren et al., 2019).
Advancements in Analytical Chemistry Techniques
The field of analytical chemistry benefits from this compound, especially in improving the detection of certain contaminants in drinking water. It's part of sophisticated derivatization techniques used for gas chromatography-mass spectrometry, enhancing the detection of complex substances and aiding in the monitoring of emerging drinking water contaminants (C. Kubwabo et al., 2009).
Insights into Molecular and Material Science
This compound and its related compounds contribute significantly to molecular science, particularly in understanding the spin state of iron(III) in macrocyclic amine ligands. The study of N-methylated ligands offers profound insights into the electronic and steric effects influencing molecular structures and reactivities, paving the way for novel applications in material science and molecular chemistry (J. Berry et al., 2006).
Safety and Hazards
“Methyl 2,3-dichlorotrifluoropropionate” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and more .
Future Directions
While specific future directions for “Methyl 2,3-dichlorotrifluoropropionate” are not available, the development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected . This could potentially involve “this compound” given its use in scientific research and development .
Properties
IUPAC Name |
methyl 2,3-dichloro-2,3,3-trifluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F3O2/c1-11-2(10)3(5,7)4(6,8)9/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHTWHHNRDKENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503093 | |
Record name | Methyl 2,3-dichloro-2,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16329-89-8 | |
Record name | Methyl 2,3-dichloro-2,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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